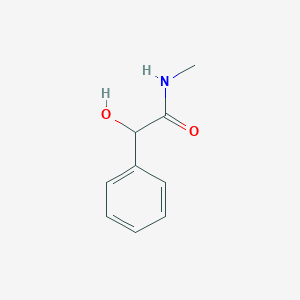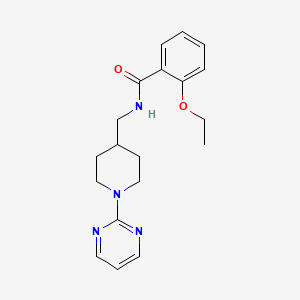![molecular formula C26H22FN3O4S B2481722 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901243-04-7](/img/structure/B2481722.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex acetamides involves multi-step chemical reactions starting from basic aromatic compounds or acids, advancing through various intermediates such as esters, hydrazides, and thioethers, and culminating in the target compound through reactions like O-alkylation or amide formation. Techniques like NMR, IR spectroscopy, and Mass spectrometry are typically employed to confirm the structures of the synthesized compounds (Rehman et al., 2016).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure, revealing conformational details such as the orientation of different rings and the presence of intramolecular hydrogen bonds stabilizing the structure. These structural elucidations are crucial for understanding the compound's reactivity and interactions (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds in this category undergo a variety of chemical reactions, including interaction with nucleophiles, electrophiles, and other reagents, leading to the formation of new derivatives with diverse biological activities. Their reactivity can be attributed to the presence of functional groups like the imidazole ring, acetamide linkage, and sulfanyl groups, which are reactive sites for chemical transformations (Khalil et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystallinity are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are influenced by the molecular structure and are essential for predicting the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), reactivity towards various reagents, and stability under different conditions, are studied using spectroscopic methods and computational chemistry approaches. These studies are vital for designing new compounds with improved efficacy and reduced toxicity (Duran & Canbaz, 2013).
Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures similar to the specified chemical have been synthesized and evaluated for their potential in various biological applications. For instance, derivatives of 1,3,4-oxadiazole and acetamide have been synthesized and tested for their antimicrobial, antitumor, and enzyme inhibition activities. These studies often involve modifying the core chemical structure to improve its activity or reduce toxicity (Nafeesa et al., 2017; Badiger et al., 2013).
Antitumor and Antimicrobial Applications
Several studies have demonstrated the antitumor and antimicrobial potential of compounds with similar structures. For example, benzothiazole derivatives have shown considerable activity against various cancer cell lines, indicating their promise as antitumor agents. Similarly, sulfonamide derivatives have been investigated for their cytotoxic activities, offering potential pathways for cancer treatment (Ghorab et al., 2015; Yurttaş et al., 2015).
Enzyme Inhibition for Therapeutic Uses
Compounds of this class have also been explored for their ability to inhibit enzymes that are critical in disease processes, such as lipoxygenase (LOX) and acetylcholinesterase (AChE). These enzymes are targets for the development of anti-inflammatory and neurodegenerative disease treatments, respectively. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and their screening against these enzymes illustrate the therapeutic potential of these compounds (Siddiqui et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-2-32-20-10-5-17(6-11-20)25-29-24(16-3-7-18(27)8-4-16)26(30-25)35-14-23(31)28-19-9-12-21-22(13-19)34-15-33-21/h3-13H,2,14-15H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVNSDSVFIWZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)
![4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2481649.png)

![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)

![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481654.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2481656.png)
![N-allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine](/img/structure/B2481658.png)